molecular formula C11H11BrN2O2 B1400387 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione CAS No. 1253928-58-3

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione

Cat. No.: B1400387
CAS No.: 1253928-58-3
M. Wt: 283.12 g/mol
InChI Key: MIYXQEFTEPQTFB-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione typically involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with an appropriate imidazolidine-2,4-dione precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like methanol or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidinediones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazolidine-2,4-dione moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenyl isocyanate
  • 4-Bromo-2,6-dimethylphenyl isothiocyanate
  • 4-Bromo-2,6-dimethylphenylboronic acid

Uniqueness

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both a bromine atom and an imidazolidine-2,4-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(4-bromo-2,6-dimethylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-6-3-8(12)4-7(2)10(6)14-9(15)5-13-11(14)16/h3-4H,5H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYXQEFTEPQTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C(=O)CNC2=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl isocyanatoacetate (581 mg, 4.50 mmol) and N,N-diisopropylethylamine (426 mg, 1.65 mmol) were added to a solution of 4-bromo-2,6-dimethylaniline (600 mg, 3.00 mmol) in toluene (6 ml) with stirring in a nitrogen stream, and the mixture was heated with stirring at 120° C. After 30 minutes, the reaction solution was brought to room temperature, and the precipitate was collected by filtration, washed with toluene and then dried under reduced pressure. The resulting solid was suspended in toluene (6 ml). DBU (68.4 mg, 2.25 mmol) was added and the mixture was heated with stirring at 120° C. After 30 minutes, the reaction solution was brought to room temperature and diluted with ethyl acetate, and the organic layer was washed with a 1 N aqueous hydrochloric acid solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the magnesium sulfate was then removed by filtration. The filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography (hexane-ethyl acetate) to give 3-(4-bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione (570 mg, 67%).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
68.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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